1-Methylisoguanosine

Metabolic stability Enzyme resistance Pharmacokinetics

Select 1-methylisoguanosine for studies requiring sustained adenosine receptor activation without continuous infusion. N1-methylation confers ADA resistance and poor transporter substrate affinity, enabling hours-long hypotension, bradycardia, and muscle relaxation after single oral or parenteral doses—effects unattainable with adenosine. Its 10-fold greater potency vs adenosine in nerve-mediated ileum assays and selective pre-junctional mechanism make it the benchmark for purinergic modulation research. Ideal as a reference standard for SAR programs evaluating N1-substituted purine nucleosides.

Molecular Formula C11H17N5O5
Molecular Weight 299.28 g/mol
CAS No. 73027-05-1
Cat. No. B1211035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylisoguanosine
CAS73027-05-1
Synonyms1-methylisoguanosine
doridosine
N(1)-methylisoguanosine
Molecular FormulaC11H17N5O5
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20)/t4-,6-,7-,9?,10-/m1/s1
InChIKeyQPKAXGGZEQOSRT-AFPKLJJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylisoguanosine (CAS 73027-05-1): A Marine-Derived Adenosine Analog for Pharmacological Research and Nucleoside Procurement


1-Methylisoguanosine (CAS 73027-05-1), also known as Doridosine, is a marine natural product first isolated from the nudibranch Anisodoris nobilis and subsequently identified in the Australian sponge Tedania digitata [1]. It is a modified guanosine nucleoside characterized by a methyl group at the nitrogen-1 position (N1-methylation) on the purine base [2]. Pharmacologically, it functions as an adenosine receptor agonist with prolonged skeletal muscle relaxant, cardiovascular (hypotensive and bradycardic), and hypothermic effects following both parenteral and oral administration in rodent models [3].

Why 1-Methylisoguanosine Cannot Be Interchanged with Adenosine, Isoguanosine, or Other In-Class Purine Nucleosides


Generic substitution among adenosine analogs is scientifically indefensible due to marked differences in metabolic stability, pharmacokinetic duration, potency at adenosine receptors, and oral activity that are directly attributable to the N1-methyl substitution. Unlike adenosine, which undergoes rapid deamination by adenosine deaminase (ADA) and is cleared by cellular uptake systems, 1-methylisoguanosine is resistant to ADA degradation and is a poor substrate for adenosine transporters [1]. This metabolic stability confers prolonged in vivo duration of action that adenosine cannot achieve. Furthermore, comparative studies reveal that 1-methylisoguanosine is approximately 10-fold more potent than adenosine in inhibiting nerve-mediated contractions in isolated guinea-pig ileum [2] and is orally active, whereas adenosine shows negligible oral bioavailability [3]. Even among structurally related analogs such as 1-ethylisoguanosine and 1-n-butylisoguanosine, pharmacological activity profiles differ, and the N1-methyl congener remains the reference compound against which these analogs were evaluated [4].

Quantitative Differential Evidence for 1-Methylisoguanosine: Comparative Pharmacology and SAR Data Versus Adenosine and Structural Analogs


Resistance to Adenosine Deaminase (ADA): Metabolic Stability Differentiation from Adenosine

1-Methylisoguanosine is resistant to deamination by adenosine deaminase (ADA), a key metabolic enzyme that rapidly degrades adenosine. This resistance has been demonstrated through neurochemical studies showing that 1-methylisoguanosine is a poor substrate for ADA and is only poorly accumulated by brain tissue slices or synaptosomal preparations [1]. In contrast, adenosine is rapidly deaminated by ADA, which accounts for its short in vivo duration of action and lack of oral activity [2].

Metabolic stability Enzyme resistance Pharmacokinetics Adenosine deaminase

Potency in Isolated Guinea-Pig Ileum: 10-Fold Greater than Adenosine in Inhibiting Nerve-Mediated Contractions

In isolated guinea-pig ileum preparations, 1-methylisoguanosine selectively inhibited contractions produced by nerve stimulation but was without effect on contractions produced by acetylcholine or histamine, indicating a pre-junctional mechanism consistent with adenosine receptor activation [1]. The ED50 for inhibition of nicotine responses or responses to submaximal transmural stimulation was 1.1 μmol/L for 1-methylisoguanosine [1]. Comparative testing demonstrated that 1-methylisoguanosine is approximately ten times more potent than adenosine itself in this assay system [1][2].

Smooth muscle pharmacology Adenosine receptor agonism Potency comparison In vitro assay

Oral Activity and Prolonged Duration: Key Pharmacokinetic Differentiation from Adenosine

1-Methylisoguanosine is orally active, producing skeletal muscle relaxation and cardiovascular effects (hypotension with bradycardia) following oral administration in mice and rats [1]. In contrast, adenosine shows negligible oral bioavailability and has a very short duration of action when administered parenterally due to rapid metabolism [2]. In anesthetized rats, 1-methylisoguanosine produces prolonged reductions in arterial pressure and heart rate, with effects lasting substantially longer than those of adenosine [3]. In anesthetized mice, 1-methylisoguanosine reduces heart rate by 50% for many hours, after which animals recover completely [4].

Oral bioavailability Duration of action In vivo pharmacology Pharmacokinetics

Cardiovascular Potency in Anesthetized Rats: 2- to 3-Fold Greater than Adenosine

Dose-response curves to intravenously administered 1-methylisoguanosine and adenosine in anesthetized rats demonstrated qualitatively similar decreases in blood pressure and heart rate, but 1-methylisoguanosine was 2- to 3-fold more potent than adenosine in producing these cardiovascular effects [1]. The prolonged duration of 1-methylisoguanosine relative to adenosine was also noted, consistent with its resistance to ADA-mediated degradation [1][2].

Cardiovascular pharmacology Hypotension Bradycardia In vivo potency

Site of Muscle Relaxant Action: CNS-Mediated Mechanism Differentiating from Peripheral Neuromuscular Blockers

In studies examining the site of action of muscle relaxant purine nucleosides, 1-methylisoguanosine (5–15 μmol/kg) and 2-chloroadenosine (1–5 μmol/kg) depressed both mono- and polysynaptic spinal reflexes but did not affect neuromuscular transmission at doses producing muscle relaxation in conscious animals [1]. In contrast, adenosine and 1-methyladenosine did not produce muscle relaxation in conscious animals and only slightly depressed polysynaptic reflexes at the highest doses tested (300 μmol/kg) [1]. Neither adenosine nor 1-methylisoguanosine affected tension development by isolated diaphragm muscles in vitro, confirming that the muscle relaxant effects are centrally mediated rather than peripheral [1].

Muscle relaxant Central nervous system Spinal reflexes Mechanism of action

Synthetic Accessibility: Direct Methylation of Isoguanosine for Research-Grade Preparation

1-Methylisoguanosine can be synthesized via methylation of isoguanosine, a straightforward chemical transformation that provides access to this marine natural product without reliance on natural source extraction [1][2]. This synthetic route was used to confirm the structure of the natural product doridosine and has been documented in patent literature describing processes for producing 1-methylisoguanosine using methylating agents under basic conditions [3][4]. The synthetic accessibility contrasts with many other marine natural products that require complex multi-step syntheses or continue to depend on biomass extraction.

Chemical synthesis Nucleoside methylation Process chemistry Analytical reference

Recommended Research Applications for 1-Methylisoguanosine Based on Quantified Differential Evidence


In Vivo Studies Requiring Sustained Adenosine Receptor Agonism with Oral Dosing Capability

1-Methylisoguanosine is uniquely suited for chronic or repeated-dose in vivo studies requiring sustained adenosine receptor activation due to its ADA resistance and oral activity [1]. Unlike adenosine, which requires continuous infusion due to rapid metabolism, 1-methylisoguanosine produces prolonged hypotension, bradycardia, and muscle relaxation lasting hours after single oral or parenteral administration [2][3]. The 2- to 3-fold higher cardiovascular potency relative to adenosine in anesthetized rats [3] further supports its selection for studies of adenosine-mediated cardiovascular regulation where sustained, measurable effects are required.

Smooth Muscle and Enteric Nervous System Pharmacology Using Isolated Guinea-Pig Ileum

In isolated guinea-pig ileum preparations, 1-methylisoguanosine serves as a potent, selective inhibitor of nerve-mediated contractions (ED50 = 1.1 μmol/L) with approximately 10-fold greater potency than adenosine [1]. Its lack of effect on acetylcholine- or histamine-induced contractions confirms a pre-junctional mechanism consistent with adenosine receptor-mediated inhibition of neurotransmitter release [1]. This selectivity profile makes 1-methylisoguanosine an optimal tool compound for studying purinergic modulation of enteric neurotransmission and for validating adenosine receptor pharmacology in peripheral tissue assays.

Central Nervous System Muscle Relaxant Mechanism Studies and Spinal Reflex Pharmacology

1-Methylisoguanosine is a centrally-acting muscle relaxant that depresses mono- and polysynaptic spinal reflexes at doses of 5–15 μmol/kg, with no effect on neuromuscular transmission at muscle-relaxant doses [1]. In contrast, adenosine does not produce muscle relaxation in conscious animals even at 300 μmol/kg [1]. The theophylline-reversible depression of spinal reflexes and lack of direct effect on isolated diaphragm confirm a CNS site of action [1]. This differentiation from peripheral neuromuscular blockers and from adenosine itself positions 1-methylisoguanosine as a key reference compound for studying purinergic modulation of spinal motor pathways.

Structure-Activity Relationship (SAR) Studies and Analog Development Programs

1-Methylisoguanosine serves as the parent scaffold for systematic SAR exploration of N1-substituted purine nucleosides. The comprehensive analog series reported by Bartlett et al. evaluated modifications at the 1-position (ethyl, n-butyl, n-octyl, phenyl), 8-position (bromo, hydrazino, amino), and 5'-position (deoxy, iodo, phosphate, cyclic phosphate), as well as acyclic and arabinofuranosyl derivatives [1]. The synthetic accessibility of 1-methylisoguanosine via methylation of isoguanosine [2][3] enables medicinal chemistry programs to generate and evaluate novel analogs with potentially improved selectivity or potency profiles while using 1-methylisoguanosine as the benchmark reference compound.

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